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Compound of Interest

Compound Name:
4-(Oxazolo[4,5-b]pyridin-2-

yl)aniline

Cat. No.: B2645217 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Oxazolo[4,5-b]pyridin-2-
yl)aniline

Abstract
4-(Oxazolo[4,5-b]pyridin-2-yl)aniline is a heterocyclic compound of significant interest to the

pharmaceutical and materials science sectors. Its rigid, fused-ring structure serves as a valuable

scaffold in medicinal chemistry, with related analogues demonstrating potent biological activity. A

thorough understanding of its physicochemical properties is paramount for its effective

application in drug design, formulation, and development. This guide provides a comprehensive

analysis of the key physicochemical parameters of this compound, blending established data

with expert insights into standardized experimental determination. It is intended for researchers,

medicinal chemists, and formulation scientists who require a robust understanding of this

molecule's behavior.

Molecular Identity and Structure
The foundational step in characterizing any compound is to establish its precise molecular

identity. 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline is a conjugated aromatic system featuring an

aniline moiety attached to a fused oxazolo[4,5-b]pyridine core. This structure imparts a unique

combination of lipophilicity, hydrogen bonding capability, and acid-base character.

Table 1: Compound Identification
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Identifier Value Source(s)

CAS Number 95331-56-9 [1][2][3]

Molecular Formula C₁₂H₉N₃O [4]

Molecular Weight 211.22 g/mol [1]

IUPAC Name
4-([1][5]oxazolo[4,5-b]pyridin-2-

yl)aniline
[4]

Canonical SMILES
C1=CC(=CC=C1)C2=NC3=C(

O2)C=CN=C3
[4]

| InChIKey | IQYADSABMIDDAV-UHFFFAOYSA-N |[4] |

digraph "Chemical_Structure" {

  graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4"];

  node [shape=plaintext, fontname="Arial", fontsize=12];

  edge [fontname="Arial", fontsize=10];

mol [label=<
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  >];

}

Caption: Chemical structure of 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline.

Core Physicochemical Properties: Data and
Scientific Rationale
The physicochemical profile of a molecule dictates its absorption, distribution, metabolism, and

excretion (ADME) properties, making this analysis critical for drug development. The data

presented below combines experimentally verified values with high-fidelity computational

predictions.

Table 2: Summary of Physicochemical Properties

Property Value Type
Significance in
Drug
Development

Source(s)

Melting Point 213.6 °C Experimental

Purity
indicator,
solid-state
stability

[1]

logP (XlogP3) 2.0 Predicted

Membrane

permeability,

lipophilicity

[4]

Boiling Point 373.9 ± 22.0 °C Predicted Thermal stability [1]

Density
1.317 ± 0.06

g/cm³
Predicted

Formulation and

processing

parameter

[1]

pKa

Not

Experimentally

Determined

-

Ionization state,

solubility,

receptor binding

-
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| Aqueous Solubility | Not Experimentally Determined | - | Bioavailability, formulation | - |

Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's differential solubility between an

immiscible lipid (n-octanol) and an aqueous phase. It is a cornerstone for predicting a drug's

ability to cross biological membranes. The predicted XlogP of 2.0 for 4-(Oxazolo[4,5-b]pyridin-
2-yl)aniline suggests a balanced character, indicating that it is sufficiently lipophilic to favor

membrane permeation without being so greasy as to precipitate out in aqueous biological fluids.

This value falls within the range often considered favorable for oral bioavailability.

Acid-Base Properties (pKa)
The pKa value defines the strength of an acid or base and determines the ionization state of a

molecule at a given pH. This property is critical as it directly influences solubility, absorption, and

the potential for ionic interactions with biological targets.

4-(Oxazolo[4,5-b]pyridin-2-yl)aniline possesses two primary basic centers: the exocyclic

aniline nitrogen and the pyridine nitrogen within the fused ring system.

Aniline Moiety: The conjugate acid of aniline has a pKa of approximately 4.6.[3][6] This low

basicity is due to the delocalization of the nitrogen's lone pair into the phenyl ring, which is

further reduced by the electron-withdrawing nature of the attached oxazolopyridine system.

Pyridine Moiety: The pKa of pyridine itself is ~5.2. However, in 4-aminopyridine, the electron-

donating amino group significantly increases the basicity of the ring nitrogen, raising the pKa

to ~9.17.[2][7][8]

For the title compound, the pyridine nitrogen is expected to be the more basic site. The aniline

nitrogen's lone pair is heavily involved in the aromatic system, making it a very weak base. The

pyridine nitrogen, while part of a larger electron-deficient heterocyclic system, is analogous to

the nitrogen in 4-aminopyridine and is therefore the more likely site of protonation under

physiological conditions (pH 7.4). Experimental determination is essential to confirm this

hypothesis and quantify the precise pKa.
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Neutral Species (pH > pKa)

Protonated Species (pH < pKa)

Molecule at high pH

Molecule protonated at Pyridine-N

+ H⁺ - H⁺

Click to download full resolution via product page

Caption: Predominant protonation equilibrium of the molecule.

Spectral Properties
UV-Visible Spectroscopy: As a large, conjugated aromatic system, the compound is expected

to exhibit strong absorbance in the UV region. Aromatic compounds like benzene show

characteristic absorption bands, which undergo a bathochromic (red) shift upon substitution

and extension of the conjugated system.[9][10] The presence of heteroatoms and the aniline

auxochrome will likely result in complex spectra with multiple absorption maxima, useful for

quantitative analysis.

Mass Spectrometry: Aromatic heterocyclic compounds are known to produce stable molecular

ions under electron impact (EI) or electrospray ionization (ESI).[11][12] The predicted

monoisotopic mass is 211.07455 Da.[4] In ESI-MS, a prominent [M+H]⁺ ion at m/z 212.08183

would be expected.[4] Fragmentation patterns would likely involve characteristic losses from

the heterocyclic core and the aniline substituent, providing structural confirmation.

Gold-Standard Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are

recommended for the experimental determination of key physicochemical properties.
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Protocol for logP Determination (OECD Guideline 107:
Shake-Flask Method)
This method directly measures the partitioning of the compound between n-octanol and water

and is considered the gold standard for logP determination.[13][14][15]

Principle: The compound is dissolved in one phase, mixed vigorously with the second

immiscible phase until equilibrium is reached, and the concentration in each phase is

measured.

Step-by-Step Methodology:

Preparation of Phases: Pre-saturate n-octanol with water and water (typically a buffer, e.g.,

pH 7.4 phosphate buffer) with n-octanol by shaking them together for 24 hours, then

allowing them to separate.

Sample Preparation: Prepare a stock solution of the compound in the phase in which it is

more soluble. The final concentration should not exceed 0.01 M.

Partitioning: In a suitable vessel (e.g., a glass centrifuge tube), combine the two phases in a

defined volume ratio (e.g., 1:1, 2:1, 1:2). Add a known amount of the stock solution. Prepare

at least three replicates.

Equilibration: Shake the vessels at a constant temperature (20-25 °C) until equilibrium is

achieved (typically 5-15 minutes). Avoid emulsion formation.

Phase Separation: Centrifuge the vessels at high speed to ensure complete separation of

the two phases.

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration

of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV or UV-

Vis spectroscopy).

Calculation: Calculate the partition coefficient (P_ow) as the ratio of the concentration in the

n-octanol phase (C_oct) to the concentration in the aqueous phase (C_aq). The final value

is expressed as logP. logP = log₁₀(C_oct / C_aq)
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1. Prepare pre-saturated
n-octanol and water

2. Dissolve compound in one phase

3. Combine phases and compound
in a centrifuge tube

4. Shake to equilibrate

5. Centrifuge for phase separation

6. Analyze concentration in
each phase (e.g., HPLC)

7. Calculate logP = log(Coct/Caq)

Click to download full resolution via product page

Caption: Workflow for the OECD 107 Shake-Flask logP determination.

Protocol for pKa Determination (Potentiometric Titration)
This classic method provides highly accurate pKa values by monitoring pH changes during

titration with a strong acid or base.[1][16][17]
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Principle: A solution of the compound is titrated with a standardized acid or base. The pH is

measured as a function of the volume of titrant added. The pKa corresponds to the pH at the

half-equivalence point.

Step-by-Step Methodology:

Instrument Calibration: Calibrate the pH meter and electrode using at least two standard

buffers (e.g., pH 4.0, 7.0, and 10.0).

Sample Preparation: Prepare a solution of the compound (e.g., 1-10 mM) in water. To

ensure solubility, a co-solvent like methanol or DMSO may be used, but the results will

require extrapolation back to 0% co-solvent. Maintain a constant ionic strength with a

background electrolyte like 0.15 M KCl.

Titration: Place the sample solution in a jacketed vessel at a constant temperature (e.g., 25

°C) and purge with nitrogen to remove dissolved CO₂. Immerse the pH electrode.

Titration of a Base: For a basic compound like this, titrate with a standardized strong acid

(e.g., 0.1 M HCl), adding small, precise increments of titrant and recording the pH after

each addition has stabilized.

Data Analysis: Plot pH versus the volume of titrant added. The equivalence point is the

point of maximum slope on the curve (identified from the first derivative). The pKa is the pH

at the point where half of the titrant volume required to reach the equivalence point has

been added.

Protocol for Aqueous Solubility (Kinetic Method)
Kinetic solubility is a high-throughput method widely used in early drug discovery to quickly

assess a compound's dissolution properties from a solid or DMSO-stock starting point.[5][18][19]

Principle: A concentrated DMSO stock of the compound is added to an aqueous buffer. After a

short incubation, any precipitated material is removed by filtration, and the concentration of

the remaining dissolved compound is measured.

Step-by-Step Methodology:
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Stock Solution: Prepare a high-concentration stock solution of the compound in 100%

DMSO (e.g., 10 or 20 mM).

Assay Plate Preparation: Add a small volume of the DMSO stock (e.g., 2 µL) to the wells of

a 96-well microtiter plate.

Incubation: Add aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the

desired final compound concentration and a low final DMSO percentage (e.g., 1%).

Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 1.5 -

2 hours) to allow precipitation to reach a steady state.

Filtration: Transfer the contents to a filter plate (e.g., 0.45 µm PVDF) and filter (via vacuum

or centrifugation) into a clean collection plate to remove any precipitate.

Quantification: Determine the concentration of the compound in the filtrate using a suitable

analytical method. HPLC-UV is common. A standard curve prepared from the DMSO stock

solution is used for quantification. The highest concentration that remains in solution is

reported as the kinetic solubility.

Synthesis and Purification Overview
The synthesis of the oxazolo[4,5-b]pyridine core typically involves the condensation of a 2-

amino-3-hydroxypyridine derivative with a carboxylic acid under dehydrating conditions.
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Reactants

Product

2-Amino-3-hydroxypyridine

Condensing Agent
(e.g., PPA, PPSE)

Heat

4-Aminobenzoic acid

4-(Oxazolo[4,5-b]pyridin-2-yl)aniline

Click to download full resolution via product page

Caption: Plausible synthetic route via condensation reaction.

Purification is typically achieved via recrystallization from a suitable solvent (e.g., ethanol,

acetonitrile) or by column chromatography on silica gel. Purity should be assessed by HPLC

(>95%) and confirmed by melting point analysis, where a sharp melting range indicates high

purity.

Conclusion
4-(Oxazolo[4,5-b]pyridin-2-yl)aniline presents a physicochemical profile characteristic of a

promising drug-like scaffold. Its balanced lipophilicity, predicted by a logP of 2.0, and the

presence of a basic pyridine nitrogen suggest it possesses properties amenable to oral

absorption and bioavailability. However, the lack of experimental data for key parameters like

pKa and aqueous solubility highlights a critical knowledge gap. The standardized protocols

provided in this guide offer a clear and robust pathway for researchers to generate the high-

quality, reproducible data necessary to advance the development of this and related compounds

from laboratory curiosities to potential therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate

protocols, we make no warranties, express or implied, regarding the fitness of this product for

every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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